

A Technical Guide to the Physical Properties of Water-18O

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Water-18O
Cat. No.:	B7800089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-18O (H_2^{18}O), a stable isotope of water, has emerged as an invaluable tool in a multitude of scientific disciplines, particularly in the fields of medical imaging, metabolic research, and drug development. Its unique isotopic signature allows for non-invasive tracing and quantification of biological processes. This in-depth technical guide provides a comprehensive overview of the core physical properties of **Water-18O**, detailed experimental methodologies for their determination, and visualizations of its key applications. The information presented herein is intended to serve as a practical resource for researchers and professionals leveraging the capabilities of this versatile molecule.

Core Physical Properties

The substitution of the common ^{16}O isotope with the heavier ^{18}O isotope imparts subtle yet significant changes to the physical characteristics of the water molecule. These differences, summarized in the tables below, are crucial for understanding its behavior in various experimental settings.

Table 1: General and Molar Properties of Water-18O

Property	Value	Units	Notes
Chemical Formula	H ₂ ¹⁸ O	-	
Molecular Weight	20.02	g/mol	
Isotopic Purity	Available up to 99 atom % ¹⁸ O	%	

Table 2: Thermodynamic and Physical Properties of Water-18O

Property	Value	Units	Conditions
Density	1.11	g/mL	at 20 °C
Boiling Point	100	°C	at standard pressure
Melting Point	0	°C	at standard pressure
Viscosity Ratio (H ₂ ¹⁸ O/H ₂ ¹⁶ O)	1.0536	-	at 25 °C
Dielectric Relaxation Time Increase	~4-5	%	Compared to H ₂ ¹⁶ O[1]

Note: While specific values for the refractive index and surface tension of 100% enriched **Water-18O** are not readily available in the literature, it is established that these properties, like density and viscosity, exhibit a slight increase with the substitution of a lighter isotope with a heavier one.

Experimental Protocols

Accurate determination of the physical properties of **Water-18O** is paramount for its effective use in research. The following sections detail the methodologies for key experiments.

Density Determination

The density of **Water-18O** can be accurately measured using standard laboratory equipment.

Methodology:

- Equipment: A high-precision analytical balance, a calibrated volumetric flask (e.g., 1 mL or 5 mL), and a micropipette.
- Procedure:
 - Carefully measure the mass of the empty, dry volumetric flask.
 - Using the micropipette, accurately dispense a known volume of **Water-¹⁸O** into the flask.
 - Record the mass of the flask containing the **Water-¹⁸O**.
 - The density is calculated by dividing the mass of the water by its volume.
- Considerations:
 - Ensure the temperature of the water is precisely controlled and recorded, as density is temperature-dependent.
 - Perform multiple measurements and average the results to ensure accuracy.
 - Studies have shown that the molar volumes of mixtures of ordinary water and ¹⁸O-enriched water have a linear dependence with composition, indicating that standard density measurement techniques are applicable.[2]

Boiling Point Determination

The boiling point can be determined using several methods, with the Thiele tube method being suitable for small sample volumes.

Methodology (Thiele Tube):

- Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
- Procedure:
 - Fill the Thiele tube with a high-boiling point oil (e.g., mineral oil).

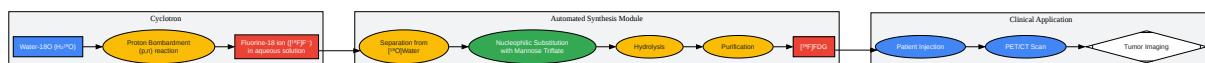
- Place a small amount of **Water-18O** into the small test tube.
- Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the **Water-18O**.
- Attach the test tube to the thermometer and place the assembly in the Thiele tube.
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.
- The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.[3][4][5]
- Alternative Methods: For larger volumes, standard distillation or reflux setups can be used to determine the boiling point.[3][6]

Viscosity Measurement

The viscosity of **Water-18O** can be determined using a viscometer.

Methodology:

- Equipment: A calibrated viscometer (e.g., an Ostwald viscometer or a rotational viscometer).
- Procedure:
 - Introduce a precise volume of **Water-18O** into the viscometer.
 - Allow the sample to reach thermal equilibrium at the desired temperature.
 - Measure the time it takes for the liquid to flow between two marked points (for a capillary viscometer) or the torque required to rotate a spindle at a constant speed (for a rotational viscometer).
 - The viscosity is then calculated using the viscometer's calibration constant and the measured flow time or torque.


- Considerations: Temperature control is critical for accurate viscosity measurements.

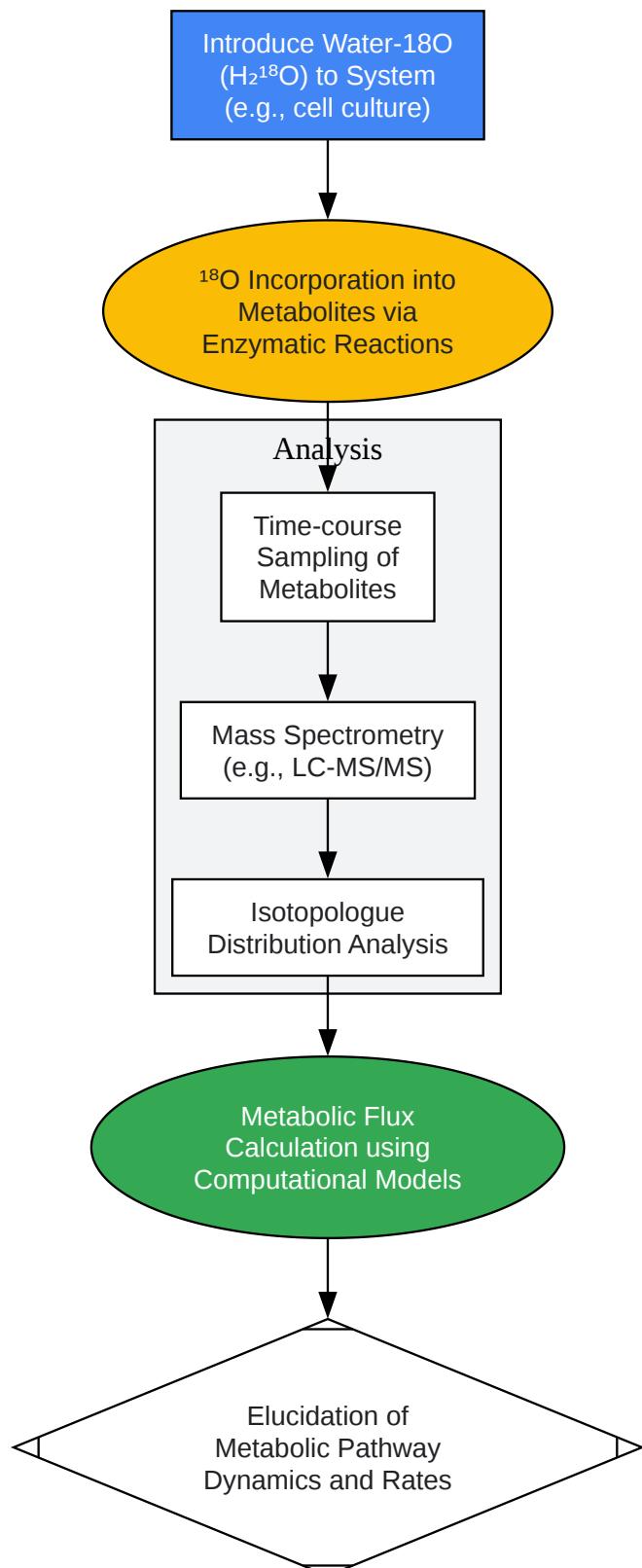
Key Applications and Workflows

Water-18O is a cornerstone in modern biomedical research, particularly in Positron Emission Tomography (PET) and metabolic flux analysis.

Synthesis of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) for PET Imaging

Water-18O is the primary precursor for the production of the radionuclide Fluorine-18 (¹⁸F), which is then used to synthesize [¹⁸F]FDG, the most commonly used radiotracer in PET scans for oncology.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of [¹⁸F]FDG from **Water-18O** for PET imaging.

The process begins with the bombardment of highly enriched **Water-18O** with protons in a cyclotron, inducing a (p,n) nuclear reaction to produce ¹⁸F ions.[7][8] These ions are then separated from the target water and used in a nucleophilic substitution reaction with a mannose triflate precursor.[9][10] Subsequent hydrolysis and purification steps yield the final [¹⁸F]FDG product, which is then administered to patients for PET imaging to visualize areas of high glucose metabolism, characteristic of many cancers.[7][11]

Metabolic Flux Analysis using ¹⁸O Labeling

Water-18O serves as a powerful tracer in metabolic flux analysis (MFA) to elucidate the dynamics of metabolic pathways. By introducing ¹⁸O-labeled water into a biological system, the

incorporation of the heavy isotope into various metabolites can be tracked over time.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for metabolic flux analysis using **Water-18O**.

This technique allows researchers to quantify the rates of metabolic reactions and understand how these fluxes are altered in response to genetic modifications, disease states, or drug treatments. The analysis of the mass isotopologue distribution of key metabolites by mass spectrometry provides a detailed picture of cellular metabolism.[12][13][14]

Conclusion

Water-18O is a powerful and versatile tool for the scientific and drug development communities. A thorough understanding of its physical properties and the methodologies for their measurement is essential for its effective application. The workflows presented for PET imaging and metabolic flux analysis highlight the critical role of **Water-18O** in advancing our understanding of biological systems and in the development of new diagnostic and therapeutic strategies. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this unique isotopic tracer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dielectric response of light, heavy and heavy-oxygen water: isotope effects on the hydrogen-bonding network's collective relaxation dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]

- 8. What is FDG in pet scan? and Use of water Oxygen-18 as a precursor for the production of FDG molecules to diagnose cancer - Mesbah Energy [irisotope.com]
- 9. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Water-¹⁸O]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7800089#what-are-the-physical-properties-of-water-18o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com